molecular formula C18H20N2O4 B13437653 (E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid CAS No. 1640981-02-7

(E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid

Cat. No.: B13437653
CAS No.: 1640981-02-7
M. Wt: 328.4 g/mol
InChI Key: TVHFEMURPTYTGF-OQLLNIDSSA-N
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Description

(E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid is a complex organic compound that features an imidazole ring, a benzyl group, and an ethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the benzyl and ethoxycarbonyl groups. The final step involves the formation of the but-3-enoic acid moiety through a series of condensation and oxidation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzyl and ethoxycarbonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the benzyl and ethoxycarbonyl groups can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives, such as:

  • 1-Benzyl-2-methyl-1H-imidazole
  • 4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)butanoic acid
  • Ethyl 4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)butanoate

Uniqueness

What sets (E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxycarbonyl group, in particular, can enhance the compound’s solubility and reactivity, making it a valuable tool in various research and industrial applications.

Properties

CAS No.

1640981-02-7

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

(E)-4-(3-benzyl-2-methylimidazol-4-yl)-3-ethoxycarbonylbut-3-enoic acid

InChI

InChI=1S/C18H20N2O4/c1-3-24-18(23)15(10-17(21)22)9-16-11-19-13(2)20(16)12-14-7-5-4-6-8-14/h4-9,11H,3,10,12H2,1-2H3,(H,21,22)/b15-9+

InChI Key

TVHFEMURPTYTGF-OQLLNIDSSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CN=C(N1CC2=CC=CC=C2)C)/CC(=O)O

Canonical SMILES

CCOC(=O)C(=CC1=CN=C(N1CC2=CC=CC=C2)C)CC(=O)O

Origin of Product

United States

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